Cas no 34133-59-0 (Benzoic acid,3-cyano-4-hydroxy-, ethyl ester)

Benzoic acid,3-cyano-4-hydroxy-, ethyl ester structure
34133-59-0 structure
Product Name:Benzoic acid,3-cyano-4-hydroxy-, ethyl ester
CAS No:34133-59-0
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD16251137
CID:294642
PubChem ID:21322395
Update Time:2025-07-22

Benzoic acid,3-cyano-4-hydroxy-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-cyano-4-hydroxy-, ethyl ester
    • 3-Cyano-4-hydroxybenzoic acid ethyl ester
    • ETHYL 3-CYANO-4-HYDROXYBENZOATE
    • ethyl 3-cyano-4-oxidanyl-benzoate
    • ethyl 4-hydroxy-3-cyano-benzoate
    • 34133-59-0
    • A822087
    • DTXSID30612357
    • FT-0757714
    • ethyl 3-cyano-4-hydroxy-benzoate
    • AGBGPFOWJFCHSC-UHFFFAOYSA-N
    • 4-hydroxy-3-cyano-benzoic acid ethyl ester
    • SCHEMBL338124
    • DB-068937
    • MDL: MFCD16251137
    • Inchi: 1S/C10H9NO3/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5,12H,2H2,1H3
    • InChI Key: AGBGPFOWJFCHSC-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=C(C#N)C=1)O)=O

Computed Properties

  • Exact Mass: 191.05800
  • Monoisotopic Mass: 191.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.3A^2
  • XLogP3: 2.1

Experimental Properties

  • PSA: 70.32000
  • LogP: 1.44058

Benzoic acid,3-cyano-4-hydroxy-, ethyl ester Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzoic acid,3-cyano-4-hydroxy-, ethyl ester Pricemore >>

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Additional information on Benzoic acid,3-cyano-4-hydroxy-, ethyl ester

Comprehensive Analysis of Benzoic acid,3-cyano-4-hydroxy-, ethyl ester (CAS No. 34133-59-0)

Benzoic acid,3-cyano-4-hydroxy-, ethyl ester (CAS No. 34133-59-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. Its molecular structure combines a benzoic acid backbone with cyano and hydroxy functional groups, offering unique reactivity for derivatization. This ester derivative is particularly valued for its role in UV-absorbing applications and as a precursor in heterocyclic compound synthesis.

Recent studies highlight the compound's relevance in sustainable chemistry, aligning with the global demand for eco-friendly synthesis methods. Researchers are exploring its potential in green catalysis due to its moderate polarity and stability under mild conditions. The ethyl ester moiety enhances solubility in organic solvents, making it a versatile building block for high-value fine chemicals.

From an industrial perspective, CAS 34133-59-0 has gained attention for its compatibility with flow chemistry processes, a trending topic in process optimization. Its crystalline form allows for easy purification, addressing common challenges in scale-up production. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for electronic-grade materials.

The compound's structure-activity relationship (SAR) has been investigated for bioactive molecule design, particularly in modifying pharmacophore segments. Its hydrogen-bonding capacity from the hydroxy group enables targeted molecular interactions, while the cyano group contributes to electron-withdrawing effects in conjugated systems. These features make it valuable for developing novel APIs (Active Pharmaceutical Ingredients).

In material science, 3-cyano-4-hydroxybenzoic acid ethyl ester demonstrates promising applications in organic semiconductors due to its π-conjugated system. Its thermal stability (decomposition point >200°C) suits high-performance polymer formulations. Recent patents disclose its incorporation into OLED materials as an electron transport layer modifier.

Environmental considerations regarding CAS 34133-59-0 include its biodegradation pathway studies, showing partial mineralization within 28 days under aerobic conditions. Regulatory databases classify it as non-persistent, with low bioaccumulation potential. These characteristics support its inclusion in green chemistry initiatives seeking alternatives to hazardous reagents.

Market analysts note growing demand for this compound in Asia-Pacific regions, driven by expanding pharmaceutical CDMO (Contract Development and Manufacturing Organization) activities. Custom synthesis services increasingly list ethyl 3-cyano-4-hydroxybenzoate in their catalogs, reflecting its importance in custom chemical synthesis.

Technical discussions often focus on optimizing the esterification reaction of 3-cyano-4-hydroxybenzoic acid, with recent improvements achieving >90% yield using enzyme catalysis. This aligns with industry shifts toward biocatalytic processes that reduce energy consumption. The compound's X-ray crystallography data has been published, confirming its molecular packing characteristics.

For analytical chemists, 34133-59-0 serves as a useful HPLC reference standard due to its distinct UV absorption at 254 nm. Its chromatographic behavior has been documented in multiple reverse-phase methods, aiding method development for structurally similar compounds. Quality control protocols typically specify residual solvent limits below 500 ppm.

Emerging applications include its use as a ligand precursor in coordination chemistry, where the cyano and hydroxy groups can chelate metal ions. Researchers are investigating its complexes for catalytic asymmetric synthesis, particularly in C-C bond formation reactions. These developments position the compound at the forefront of organometallic research.

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